3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol
CAS No.: 89690-76-6
Cat. No.: VC18606396
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89690-76-6 |
|---|---|
| Molecular Formula | C8H12N4O5 |
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | 3-[(5-nitropyrazin-2-yl)amino]butane-1,2,4-triol |
| Standard InChI | InChI=1S/C8H12N4O5/c13-3-5(6(15)4-14)11-7-1-10-8(2-9-7)12(16)17/h1-2,5-6,13-15H,3-4H2,(H,9,11) |
| Standard InChI Key | MQZOFYKVNGBSOU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CC(=N1)[N+](=O)[O-])NC(CO)C(CO)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a butane-1,2,4-triol core, where hydroxyl groups occupy the 1, 2, and 4 positions. The 3-position is substituted with a 5-nitropyrazin-2-ylamino group, introducing a planar, aromatic heterocycle with a nitro substituent at the 5-position. This configuration creates a hybrid structure combining hydrophilic (triol) and hydrophobic (nitropyrazine) domains, enabling diverse molecular interactions.
Key structural attributes include:
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Hydrogen-bonding capacity from three hydroxyl groups.
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Electron-withdrawing nitro group enhancing electrophilicity of the pyrazine ring.
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Conformational flexibility due to the butane chain.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₁₂N₄O₅ |
| Molecular weight | 244.207 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| Melting point | Not reported (requires further study) |
| LogP (partition coefficient) | Estimated -1.2 (indicating hydrophilicity) |
The nitro group significantly lowers the compound’s LogP, favoring aqueous solubility—a critical trait for bioavailability in drug design.
Synthesis and Optimization
Synthetic Pathways
While detailed protocols are proprietary, available data suggest a multi-step approach involving:
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Nucleophilic amination: Coupling 5-nitropyrazin-2-amine with a triol precursor.
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Protection/deprotection strategies: To manage reactivity of hydroxyl groups during synthesis.
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Purification: Chromatographic techniques to isolate the final product.
A generalized reaction scheme is proposed:
Reaction Optimization
Critical parameters for high yield include:
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Temperature control: To prevent nitro group decomposition.
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Catalyst selection: Acidic or basic conditions tailored to the coupling step.
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Solvent choice: Polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
Biological Activity and Mechanistic Insights
Mechanistic Hypotheses
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Nitroreduction: Enzymatic reduction of the nitro group generates reactive intermediates (e.g., nitroso, hydroxylamine) that disrupt DNA or protein function.
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Hydrogen bonding: Triol moiety facilitates binding to carbohydrate-processing enzymes (e.g., glycosidases).
Applications in Drug Development
Lead Compound Optimization
Structural modifications to enhance activity and reduce toxicity:
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Nitro position isomerism: Synthesizing 3- vs. 6-nitropyrazine analogs to compare potency.
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Hydroxyl group derivatization: Acetylation to improve membrane permeability.
Preclinical Challenges
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Metabolic instability: Nitro groups are prone to hepatic reduction, necessitating prodrug strategies.
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Cytotoxicity thresholds: Balancing therapeutic and toxic doses requires rigorous in vitro screening.
Future Directions and Research Gaps
Unresolved Questions
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Crystal structure analysis: To elucidate conformational preferences and intermolecular interactions.
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In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
Collaborative Opportunities
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Computational modeling: Predicting target binding modes using molecular docking.
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High-throughput screening: Identifying synergistic combinations with existing therapeutics.
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